DSM265 - 1282041-94-4

DSM265

Catalog Number: EVT-266579
CAS Number: 1282041-94-4
Molecular Formula: C14H12F7N5S
Molecular Weight: 415.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- (DSM265) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , , ] This compound represents a novel class of antimalarial agents. [, ] It is currently under investigation for its potential in both the treatment and prevention of malaria. [, , , , ]

Synthesis Analysis

The synthesis of DSM265 involves a multi-step process. A detailed description of the synthesis can be found in the patent literature. [] Key steps include the formation of the triazolopyrimidine core and the introduction of the pentafluorosulfanylphenyl substituent. [, ] The synthesis has been optimized to improve yield and purity. []

Molecular Structure Analysis

DSM265 contains a triazolopyrimidine core structure. [, ] This core is substituted with a pentafluorosulfanylphenyl group and a 1,1-difluoroethyl group. [, ] The spatial arrangement of these groups is crucial for the compound's interaction with its target enzyme, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [, ]

Mechanism of Action

DSM265 acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. [, , , , ] This pathway is essential for the synthesis of DNA and RNA in Plasmodium parasites. [, , ] By blocking DHODH, DSM265 disrupts pyrimidine biosynthesis, ultimately leading to parasite death. [, , ]

Applications
  • In vitro studies: DSM265 has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro. [, , , , , , ]
  • In vivo studies: It has shown efficacy in preclinical animal models of malaria, including a humanized mouse model. [, , , , , ]
  • Clinical trials: DSM265 has advanced to clinical trials for the treatment and prevention of malaria. [, , , , , , , , , ]
  • Drug development: The development of DSM265 has provided valuable insights into the potential of DHODH inhibitors as antimalarial agents. [, , , , , , ]
  • Understanding resistance mechanisms: Studies on DSM265 resistance have shed light on the mechanisms by which Plasmodium parasites can develop resistance to DHODH inhibitors. [, , , ]
  • Drug combination studies: DSM265 has been investigated in combination with other antimalarial compounds, such as OZ439, to explore its potential in combination therapies. [, , ]
Future Directions
  • Optimization of dosing regimens: Further research is needed to determine the optimal dosing regimens for DSM265, both as a single agent and in combination therapies. [, , ]
  • Overcoming resistance: Strategies to mitigate or overcome the development of resistance to DSM265 will be essential for its long-term clinical utility. [, ]
  • Exploration of novel formulations: Developing new formulations of DSM265, such as lipid-polymer hybrid nanoparticles, could potentially enhance its delivery and efficacy. []

Artefenomel

  • Compound Description: Artefenomel is an antimalarial drug candidate that acts as a fast-acting artemisinin derivative. [] It is often investigated in combination therapies, particularly with longer-acting drugs like DSM265. [, ]
  • Relevance: Artefenomel's quick action against blood-stage malaria parasites complements the longer-acting profile of DSM265, making their combination potentially suitable for single-dose malaria treatment. [, ] Studies suggest that while there is a potential antagonistic interaction between the two drugs, carefully chosen doses can overcome this and provide high cure rates. []
  • Compound Description: Atovaquone is an antimalarial drug that targets the parasite's electron transport chain. [, ] It is often used in combination with proguanil (as atovaquone-proguanil) and serves as a comparator drug in several studies involving DSM265. [, , ]
  • Relevance: Unlike DSM265, which inhibits dihydroorotate dehydrogenase, atovaquone targets a different pathway in the parasite. [, , ] This difference in their mechanisms of action makes them suitable for combination therapies and allows researchers to compare their efficacy and resistance profiles. []

DSM267

  • Compound Description: DSM267 is another triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase, similar to DSM265. [] It is investigated for its antimalarial activity and its potential to overcome resistance mechanisms.
  • Relevance: DSM267 shares the same mechanism of action as DSM265, targeting the Plasmodium dihydroorotate dehydrogenase enzyme. [] This makes it relevant for understanding cross-resistance patterns and exploring backup options in case resistance to DSM265 emerges.

DSM421

  • Compound Description: DSM421 is a triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor structurally related to DSM265, designed to have improved drug-like properties. [, ] It exhibits activity against both Plasmodium falciparum and Plasmodium vivax. []
  • Relevance: DSM421 represents a structural evolution from DSM265, aiming to address limitations like solubility and clearance while maintaining the target and mechanism of action. [, ] This highlights the ongoing development to optimize the triazolopyrimidine class for antimalarial use.

Methylene Blue

  • Compound Description: Methylene blue is an older medication with known antimalarial activity, often used as a reference compound in studies exploring new treatment options. []

Proguanil

  • Compound Description: Proguanil is an antimalarial drug that inhibits dihydrofolate reductase in the parasite. It is commonly used in combination with atovaquone (as atovaquone-proguanil). []
  • Relevance: Although structurally and mechanistically different from DSM265, proguanil is often part of the combination therapy atovaquone-proguanil, which serves as a comparator in studies assessing the efficacy and safety of DSM265. []

Primaquine

  • Compound Description: Primaquine is an antimalarial drug known for its activity against liver-stage parasites, including hypnozoites (dormant liver forms). [, , ] It is used as a comparator drug in studies evaluating the activity of DSM265 against liver-stage parasites. [, ]
  • Compound Description: Tafenoquine is an 8-aminoquinoline antimalarial drug that, similar to primaquine, exhibits activity against liver-stage parasites, including hypnozoites. [, ]
  • Relevance: Tafenoquine's mode of action and its target stage in the parasite's lifecycle are similar to primaquine. [, ] Both are used as comparators to assess the efficacy of DSM265 in targeting liver-stage malaria parasites and preventing relapse.

TCMDC-125334

  • Compound Description: TCMDC-125334 is a dihydroorotate dehydrogenase inhibitor investigated for its antimalarial activity and its potential role in combination therapies. [, ]
  • Relevance: TCMDC-125334 shares the same enzyme target as DSM265: Plasmodium dihydroorotate dehydrogenase. [, ] Studies using these compounds explore the potential of collateral sensitivity, where resistance to one drug might increase sensitivity to another.

Properties

CAS Number

1282041-94-4

Product Name

DSM265

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C14H12F7N5S

Molecular Weight

415.33 g/mol

InChI

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3

InChI Key

OIZSVTOIBNSVOS-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DSM265; DSM-265; DSM 265; 1282041-94-4

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.